molecular formula C20H21N3O5S B2569558 methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 1252857-36-5

methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B2569558
CAS No.: 1252857-36-5
M. Wt: 415.46
InChI Key: LDBWZBQPXHSKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic System Applications

One area of research involves the synthesis of heterocyclic systems using similar compounds as reagents or intermediates. For example, R. Toplak, J. Svete, S. Grdadolnik, and B. Stanovnik (1999) described the use of a methyl derivative for the preparation of various heterocyclic systems, such as 4H-pyrido[1,2-a]pyrimidin-4-ones, through selective removal of protective groups. This synthesis pathway highlights the versatility of such compounds in creating complex heterocyclic structures with potential pharmaceutical applications (Toplak et al., 1999).

Radiotracer and Environmental Studies

Zheng-Min Yang, Q. Ye, and Long Lu (2008) synthesized mono-labeled and dual-labeled analogues of a related herbicidal compound for use as radiotracers. These tracers can be applied in studies on metabolism, environmental behavior, and the fate of herbicidal ingredients, demonstrating the compound's utility in environmental sciences (Yang et al., 2008).

Herbicide Development and Agricultural Applications

Further illustrating the compound's relevance in agriculture, M. Tamaru, Naoshi Masuyama, Masahiro Sato, Fumiaki Takabe, J. Inoue, and R. Hanai (1997) discussed the synthesis and structure-activity relationship studies of analogues of a prototype herbicide. Modifications to the molecule led to enhanced herbicidal activity against specific weeds, suggesting potential for developing more effective agrochemicals (Tamaru et al., 1997).

Aldose Reductase Inhibition and Potential Therapeutic Applications

In the medical field, thieno[3,2-d]pyrimidin derivatives have been evaluated for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. K. Ogawva, I. Yamawaki, Yi Matsusita, N. Nomura, P. Kador, and J. Kinoshita (1993) synthesized a series of these compounds, demonstrating potent in vitro activity and suggesting a potential therapeutic application for managing diabetes-related conditions (Ogawva et al., 1993).

Properties

IUPAC Name

methyl 4-[[2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-3-4-10-22-18(25)17-15(9-11-29-17)23(20(22)27)12-16(24)21-14-7-5-13(6-8-14)19(26)28-2/h5-9,11,17H,3-4,10,12H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKGCKSYYDZAHD-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N3O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.